molecular formula C17H26ClNO3 B4408881 4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride

4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride

Cat. No.: B4408881
M. Wt: 327.8 g/mol
InChI Key: XIICHTSKTLARML-UHFFFAOYSA-N
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Description

4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of an allyloxy group attached to a phenoxy moiety, which is further linked to a butyl chain and a morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

4-[4-(4-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-2-12-20-16-5-7-17(8-6-16)21-13-4-3-9-18-10-14-19-15-11-18;/h2,5-8H,1,3-4,9-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIICHTSKTLARML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-(allyloxy)phenol with 1,4-dibromobutane to form 4-(allyloxy)phenoxybutane. This intermediate is then reacted with morpholine under suitable conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield allyl aldehyde or allyl acid, while reduction may produce allyl alcohol.

Scientific Research Applications

4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The allyloxy and phenoxy groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[4-(methoxy)phenoxy]butyl}morpholine hydrochloride
  • 4-{4-[4-(ethoxy)phenoxy]butyl}morpholine hydrochloride
  • 4-{4-[4-(propoxy)phenoxy]butyl}morpholine hydrochloride

Uniqueness

4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride
Reactant of Route 2
4-[4-(4-Prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride

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